alpha-Ylangene

Description

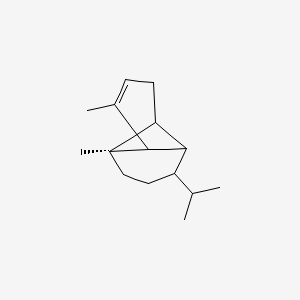

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m0/s1 |

InChI Key |

VLXDPFLIRFYIME-MWHZVNNOSA-N |

SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

Isomeric SMILES |

CC1=CCC2C3C1[C@]2(CCC3C(C)C)C |

Canonical SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The α-Ylangene Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a tricyclic sesquiterpenoid of significant interest due to its contribution to the characteristic aroma of ylang-ylang oil, extracted from the flowers of Cananga odorata. Sesquiterpenoids, a diverse class of C15 isoprenoids, are widely recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biosynthetic pathway of α-ylangene is crucial for its sustainable production through metabolic engineering and for the exploration of its therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway, drawing upon current knowledge of sesquiterpene biosynthesis and the functional characterization of related enzymes. While a dedicated α-ylangene synthase has yet to be fully characterized, this guide outlines the putative pathway and provides detailed experimental protocols based on homologous well-characterized sesquiterpene synthases.

Core Biosynthesis Pathway of Sesquiterpenoids

The biosynthesis of all terpenoids in plants originates from two primary pathways that produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP):

-

The Mevalonate (MVA) Pathway: Primarily active in the cytosol, this pathway converts acetyl-CoA to IPP.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

For the synthesis of sesquiterpenes, which are C15 compounds, three molecules of IPP are sequentially condensed. Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).

The remarkable diversity of sesquiterpene skeletons is generated by a large family of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (SQSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic structures through a series of complex carbocation-mediated rearrangements.

The Putative α-Ylangene Biosynthesis Pathway

While a specific α-ylangene synthase has not been definitively isolated and characterized, the biosynthesis of α-ylangene is understood to proceed from FPP. The formation of the characteristic tricyclic structure of α-ylangene involves a complex series of intramolecular cyclizations and rearrangements catalyzed by a putative α-ylangene synthase.

Based on the known mechanisms of sesquiterpene synthases, the cyclization of FPP to α-ylangene likely proceeds through a series of carbocationic intermediates. The initial ionization of the pyrophosphate group from FPP generates a farnesyl cation. This cation then undergoes a series of intramolecular attacks to form the intricate ring systems of the ylangene skeleton.

A key breakthrough in understanding ylangene biosynthesis comes from the characterization of a multifunctional sesquiterpene synthase, CoTPS2, from Cananga odorata var. fruticosa. This enzyme was found to produce β-ylangene, β-copaene, and β-cubebene from FPP.[1] It is highly probable that an α-ylangene synthase from Cananga odorata would be a closely related enzyme, sharing significant sequence homology and a similar catalytic mechanism.

Below is a DOT script for a diagram illustrating the general pathway leading to sesquiterpene diversity, including the putative formation of α-ylangene.

Quantitative Data

Currently, there is a lack of specific quantitative data for a dedicated α-ylangene synthase. However, analysis of essential oils from Cananga odorata provides insights into the relative abundance of α-ylangene. The following table summarizes the percentage composition of major sesquiterpenes found in the essential oil of Cananga odorata var. fruticosa.

| Compound | Percentage Composition (%) |

| β-Caryophyllene | 26.8 |

| (E,E)-α-Farnesene | 12.6 |

| Germacrene D | 8.1 |

| α-Humulene | 7.1 |

| (E,E)-Farnesol | 5.6 |

| α-Ylangene | Present (quantification varies) |

Data adapted from GC-MS analysis of Cananga odorata var. fruticosa essential oil.[2] Note that the exact percentage of α-ylangene can vary depending on the specific variety, geographical location, and extraction method. A detailed analysis of ylang-ylang essential oil using GCxGC-TOFMS has also identified α-ylangene as a component.[3]

Experimental Protocols

The following protocols are adapted from the successful characterization of the β-ylangene producing sesquiterpene synthase, CoTPS2, from Cananga odorata var. fruticosa[1] and are proposed for the identification and characterization of a putative α-ylangene synthase.

Gene Identification and Cloning

Objective: To isolate the full-length cDNA of the putative α-ylangene synthase gene.

Methodology:

-

RNA Extraction: Total RNA is extracted from the flowers of Cananga odorata using a suitable plant RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes, particularly those from the TPS-a subfamily. These primers are used to amplify a partial cDNA fragment.

-

RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length cDNA sequence using gene-specific primers designed from the partial fragment.

-

Cloning: The full-length cDNA is cloned into a suitable expression vector, such as pET-28a(+), for heterologous expression in E. coli.

Heterologous Expression and Protein Purification

Objective: To produce and purify the recombinant α-ylangene synthase protein.

Methodology:

-

Transformation: The expression vector containing the putative α-ylangene synthase gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The transformed E. coli cells are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.

-

Purification: The recombinant protein, typically engineered with a His-tag, is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.

-

Protein Quantification: The concentration of the purified protein is determined using a Bradford assay.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the recombinant α-ylangene synthase.

Methodology:

-

Reaction Setup: The enzyme assay is performed in a reaction buffer containing the purified recombinant protein, the substrate farnesyl pyrophosphate (FPP), and a divalent cation cofactor (typically MgCl₂).

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane or pentane.

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing their mass spectra and retention times with authentic standards.

The following DOT script visualizes the experimental workflow for the identification and characterization of a putative α-ylangene synthase.

Conclusion

The biosynthesis of α-ylangene in plants follows the general pathway of sesquiterpenoid synthesis, originating from FPP and catalyzed by a specific sesquiterpene synthase. While the definitive α-ylangene synthase has not yet been isolated, the successful characterization of a multifunctional β-ylangene synthase from Cananga odorata provides a clear roadmap for its identification and functional analysis. The experimental protocols detailed in this guide offer a robust framework for researchers to clone the corresponding gene, express the recombinant protein, and characterize its enzymatic activity. Further research in this area will not only elucidate the precise molecular mechanisms underlying the formation of this important aroma compound but also pave the way for its biotechnological production, enabling new opportunities in the pharmaceutical and fragrance industries.

References

α-Ylangene: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Ylangene, a tricyclic sesquiterpene, is a volatile organic compound found in the essential oils of numerous plant species. Its presence contributes to the characteristic aroma of many of these plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its abundance and detailing the experimental protocols for its isolation and purification.

Natural Sources of α-Ylangene

This compound is distributed across a diverse range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes the quantitative data available for the presence of α-Ylangene in various natural sources.

| Plant Species | Family | Plant Part Used | Extraction Method | α-Ylangene Concentration (%) |

| Schisandra chinensis | Schisandraceae | Fruits | Supercritical Fluid Extraction (SFE) | 17.66 - 25.66 |

| Humulus lupulus (Hops) | Cannabaceae | Cones | Steam Distillation | 0.1 - 0.3 |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers | Steam Distillation | 0.16 |

| Cannabis sativa | Cannabaceae | Inflorescences | Hydrodistillation | 0.1 - 0.3 |

| Copaifera officinalis | Fabaceae | Oleoresin | Not Specified | Present (concentration not specified) |

| Perilla frutescens | Lamiaceae | Not Specified | Not Specified | Present (concentration not specified)[1] |

| Clove Oil | Myrtaceae | Buds | Not Specified | Present (concentration not specified)[1] |

| Sweet Bay | Lauraceae | Not Specified | Not Specified | Present (concentration not specified) |

| Spearmint | Lamiaceae | Not Specified | Not Specified | Present (concentration not specified) |

| Cardamom | Zingiberaceae | Not Specified | Not Specified | Present (concentration not specified) |

| Rosemary | Lamiaceae | Not Specified | Not Specified | Present (concentration not specified) |

Isolation and Purification of α-Ylangene: Experimental Protocols

The isolation of α-Ylangene from its natural sources typically involves a multi-step process beginning with the extraction of the essential oil, followed by fractionation and chromatographic purification to isolate the specific sesquiterpene.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting volatile compounds like sesquiterpenes from plant material.

Materials:

-

Fresh or dried plant material (e.g., Schisandra chinensis fruits, Humulus lupulus cones)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection flask)

-

Heating mantle

-

Deionized water

Protocol:

-

Preparation of Plant Material: The plant material should be coarsely ground or crushed to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the biomass flask. Fill the boiling flask with deionized water to approximately two-thirds of its volume.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in the collection flask. Due to their immiscibility, the essential oil will typically form a separate layer on top of the water.

-

Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Fractionation of the Essential Oil by Fractional Distillation

Fractional distillation is employed to separate the components of the essential oil based on their boiling points. Sesquiterpenes, having higher boiling points than monoterpenes, will be concentrated in the higher-boiling fractions.[2]

Materials:

-

Crude essential oil

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)

-

Heating mantle with a magnetic stirrer

-

Vacuum pump (optional, for vacuum fractional distillation to reduce boiling points and prevent degradation of thermolabile compounds)

Protocol:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the round-bottom flask with a stir bar.

-

Distillation: Gently heat the essential oil while stirring. The more volatile components (monoterpenes) will vaporize first, rise through the fractionating column, condense, and be collected in the initial fractions.

-

Fraction Collection: As the temperature increases, fractions with progressively higher boiling points will distill over. Collect these fractions in separate, labeled flasks. The fractions containing sesquiterpenes will be collected at higher temperatures.

-

Monitoring: Monitor the temperature at the top of the column to determine the boiling range of each fraction. The process can be monitored by Gas Chromatography (GC) analysis of the collected fractions to identify those enriched in α-Ylangene.

Purification of α-Ylangene by Column Chromatography

Column chromatography is a highly effective method for the final purification of α-Ylangene from the enriched sesquiterpene fraction.

Materials:

-

Sesquiterpene-rich fraction from fractional distillation

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Fraction collector or collection tubes

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., vanillin-sulfuric acid stain)

Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., n-hexane) and carefully pack it into the chromatography column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the sesquiterpene-rich fraction in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in n-hexane).

-

Fraction Collection: Collect the eluate in small fractions using a fraction collector or manually in test tubes.

-

Monitoring by TLC: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the plates in an appropriate solvent system and visualize the spots. Fractions containing a single spot corresponding to the Rf value of α-Ylangene are pooled together.

-

Solvent Removal: Evaporate the solvent from the pooled fractions containing pure α-Ylangene under reduced pressure using a rotary evaporator to obtain the isolated compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key experimental workflows for the isolation of α-Ylangene.

Caption: General workflow for the isolation of α-Ylangene from plant material.

References

An In-depth Technical Guide to the Chemical and Physical Properties of α-Ylangene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ylangene is a tricyclic sesquiterpene hydrocarbon found as a constituent of various essential oils, most notably ylang-ylang oil from Cananga odorata. This document provides a comprehensive overview of the known chemical and physical properties of α-ylangene, including its structural characteristics, physicochemical parameters, and spectral data. Additionally, it outlines general experimental protocols for its isolation and analysis. While specific biological signaling pathways for α-ylangene are not yet fully elucidated, this guide presents a hypothetical signaling pathway based on the known anti-inflammatory activities of related sesquiterpenes, providing a framework for future research.

Chemical and Physical Properties

The chemical and physical properties of α-ylangene are summarized in the tables below. These values are compiled from various sources and include both experimental and estimated data.

Table 1: General Chemical Properties of α-Ylangene

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0²,⁷]dec-3-ene | [1] |

| Synonyms | (+)-α-Ylangene, d-Ylangene | |

| CAS Number | 14912-44-8 | |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [4] |

| Chemical Class | Sesquiterpenoid |

Table 2: Physical Properties of α-Ylangene

| Property | Value | Source(s) |

| Appearance | Pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 248.00 to 249.00 °C at 760.00 mm Hg | [2] |

| Melting Point | < 25 °C (experimental); 38.67 °C (estimated) | [5][6] |

| Density | 0.939 g/cm³ (estimated) | |

| Vapor Pressure | 0.038 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 221.00 °F (105.00 °C) | [2] |

| Refractive Index | 1.509 ± 0.02 (estimated) | [7] |

| Optical Rotation | Not Available | [5] |

| Solubility | Soluble in alcohol; Insoluble in water (0.1614 mg/L at 25 °C, estimated) | [2] |

| logP (o/w) | 6.210 (estimated) | [2] |

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of α-ylangene is characterized by a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is consistent with a sesquiterpene hydrocarbon structure. The NIST WebBook provides a reference mass spectrum for ylangene[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with full assignments for α-ylangene are not consistently reported in publicly available literature. However, based on its chemical structure, the following general characteristics can be expected:

-

¹H NMR: The spectrum would exhibit signals in the aliphatic region (0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the tricyclic system. An olefinic proton signal would be expected in the downfield region (around 5.0-5.5 ppm).

-

¹³C NMR: The spectrum would show 15 distinct carbon signals, including several in the aliphatic region, two olefinic carbons, and quaternary carbons. A publication by Formáček and Kubeczka provides ¹³C NMR chemical shifts for other sesquiterpenes isolated from ylang-ylang oil, which can serve as a reference for expected chemical shift ranges[9].

Infrared (IR) Spectroscopy

An IR spectrum of α-ylangene would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching (sp³): Strong bands in the 2850-2960 cm⁻¹ region.

-

C-H stretching (sp²): A weaker band around 3020-3100 cm⁻¹ for the olefinic C-H bond.

-

C=C stretching: A medium to weak band around 1650 cm⁻¹.

-

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocols

Isolation and Purification of α-Ylangene from Ylang-Ylang Oil

The following is a general protocol for the isolation and purification of α-ylangene from ylang-ylang essential oil, based on common techniques for sesquiterpene separation.

Objective: To isolate α-ylangene from a complex essential oil mixture.

Materials:

-

Ylang-ylang essential oil

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column for chromatography

-

Fraction collector

-

Rotary evaporator

-

GC-MS for fraction analysis

Methodology:

-

Preparation of the Silica Gel Column: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle and is then washed with hexane to ensure uniform packing.

-

Sample Loading: The ylang-ylang essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

Column Chromatography: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

-

Fraction Collection: Fractions are collected at regular intervals using a fraction collector.

-

Analysis of Fractions: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-ylangene.

-

Pooling and Concentration: Fractions enriched with α-ylangene are pooled together.

-

Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator under reduced pressure to yield purified α-ylangene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify α-ylangene in an essential oil sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/minute.

-

Hold at 240 °C for 10 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Identification: The identification of α-ylangene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries such as the NIST library[8].

Biological Activity and Signaling Pathways (Hypothetical)

While direct evidence for the specific signaling pathways modulated by α-ylangene is limited, many sesquiterpenes are known to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][10][11]. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a target for the development of anti-inflammatory drugs.

Based on this, a hypothetical mechanism of action for α-ylangene is proposed to involve the inhibition of the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by α-ylangene.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and characterization of α-ylangene from a plant source.

Caption: General experimental workflow for α-ylangene isolation and characterization.

Conclusion

α-Ylangene is a well-characterized sesquiterpene in terms of its basic chemical and physical properties. However, there is a notable lack of publicly available, detailed spectroscopic data and specific biological activity studies. The provided hypothetical signaling pathway offers a starting point for investigating the potential anti-inflammatory effects of α-ylangene. Further research is warranted to fully elucidate its pharmacological profile and to confirm its mechanism of action, which could pave the way for its development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ylangene [webbook.nist.gov]

- 4. Showing Compound alpha-Ylangene (FDB001525) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. EPI System Information for this compound 14912-44-8 [thegoodscentscompany.com]

- 7. This compound, 14912-44-8 [thegoodscentscompany.com]

- 8. dr-lobisco.com [dr-lobisco.com]

- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stereoisomers of alpha-Ylangene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Ylangene and its stereoisomers, focusing on their chemical properties, separation, and biological significance. The document details the stereochemical complexity of the ylangene framework, presents quantitative data for comparison, outlines detailed experimental protocols for enantiomeric separation, and illustrates key logical and biochemical pathways.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid, a class of C15 hydrocarbons derived from three isoprene units.[1] It is a constituent of various essential oils and can be found in plants such as sweet bay, spearmint, cardamom, and rosemary.[2] The rigid tricyclic structure of this compound contains multiple chiral centers, giving rise to a number of possible stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

The specific stereochemistry of these molecules is critical, as different enantiomers and diastereomers can exhibit distinct biological activities and sensory properties. This guide focuses on (+)-α-Ylangene and its closely related, well-characterized diastereomer, α-copaene, to illustrate the principles of stereoisomerism within this molecular family.

Chemical Structure and Stereochemistry

The molecular formula for this compound is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[3][4] The most commonly cited enantiomer is (+)-α-Ylangene, which has the IUPAC name (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0²,⁷]dec-3-ene .[3]

A key stereoisomer of α-ylangene is α-copaene , which differs in the stereochemistry at the carbon atom bearing the isopropyl group. The molecules are chiral and exist as enantiomeric pairs.[5] The most abundant natural enantiomer of α-copaene is (-)-α-copaene.[5] Due to its prevalence and extensive characterization in scientific literature, the enantiomers of α-copaene serve as an excellent model for understanding the physicochemical and biological distinctions among ylangene-type stereoisomers.

Quantitative Data of this compound Stereoisomers

Precise physicochemical data allows for the differentiation and identification of stereoisomers. While specific optical rotation values for the enantiomers of α-ylangene are not widely reported, extensive data is available for the enantiomers of its diastereomer, α-copaene.

| Property | (-)-α-Copaene | (+)-α-Copaene | Reference |

| CAS Number | 3856-25-5 | Not specified | [1][6] |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [5] |

| Appearance | Colorless, viscous liquid | Not specified | [6] |

| Specific Rotation [α]D | ca. -6° | Not specified | [5] |

| -6.3° (c=1.2 in Chloroform) | [7] | ||

| Density | 0.910 g/mL at 20°C | Not specified | [7] |

| Boiling Point | 124°C at 15 mmHg | Not specified | [6][7] |

| 246-251°C at 760 mmHg | [6] | ||

| Refractive Index (n²⁰/D) | 1.490 | Not specified | [6][7] |

| Kovats Retention Index | ~1375 (non-polar column) | ~1375 (non-polar column) | [8] |

Experimental Protocols

The separation and identification of α-Ylangene stereoisomers are critical for their study. Direct chromatographic methods using chiral stationary phases (CSPs) are most effective.

Protocol 1: Chiral Gas Chromatography (GC-FID/MS)

This protocol is suitable for the baseline separation of volatile sesquiterpene enantiomers.

-

Objective: To separate and quantify the enantiomers of α-Ylangene or its stereoisomers from a mixture (e.g., an essential oil).

-

Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Methodology:

-

Column Selection: A cyclodextrin-based chiral capillary column is recommended. A commonly used phase is a derivatized β-cyclodextrin, such as Rt-βDEXsm or Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness).[9][10]

-

Sample Preparation: Dilute the sample (e.g., 1 µL of essential oil) in 1 mL of n-hexane. For pure standards, prepare a solution of approximately 50-100 ng/µL.

-

GC Conditions:

-

Injector: 250°C, Split mode (split ratio 100:1).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate or high linear velocity (e.g., 80 cm/sec for hydrogen).[10][11]

-

Oven Program: Initial temperature of 60°C (hold 1 min), ramp at 2°C/min to 200°C.[10] Slower ramp rates often improve resolution.[11]

-

Detector (FID): 250°C.

-

Detector (MS): Transfer line at 250°C, EI source at 70 eV.

-

-

Data Analysis: Identify enantiomers based on their retention times compared to authentic standards. Since enantiomers have identical mass spectra, their separation is confirmed chromatographically.[11] Calculate enantiomeric excess (e.e.) using peak areas. Use a series of n-alkanes to calculate chiral retention indices for robust identification.[9]

-

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for separating non-polar sesquiterpenes and is suitable for analytical or semi-preparative scale separations.

-

Objective: To achieve baseline separation of α-Ylangene enantiomers.

-

Instrumentation: HPLC system with a pump, autosampler, column thermostat, and UV detector.

-

Methodology:

-

Column Selection: A polysaccharide-based CSP is highly effective. Recommended column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 5 µm, 4.6 x 250 mm.

-

Sample Preparation: Dissolve the sample in the mobile phase or n-hexane to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mode: Normal Phase.

-

Mobile Phase: n-Hexane / Isopropanol (99.5 / 0.5, v/v). The low percentage of the polar modifier is key for resolving non-polar analytes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm (as sesquiterpenes have weak chromophores, detection may require a lower wavelength).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Identify enantiomers by comparing retention times to pure standards. Assess separation quality by calculating the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the chiral HPLC separation of α-Ylangene enantiomers.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic cascade from FPP to the ylangene/copaene skeleton.

Biological Activity and Significance

The stereochemistry of ylangene-type sesquiterpenes is crucial to their biological function. Different enantiomers can interact differently with chiral biological receptors, such as those in insects and microbes.

-

Insect Attraction: A significant finding is that (+)-α-copaene is a powerful attractant for the Mediterranean fruit fly (Ceratitis capitata), a major agricultural pest.[5][12] This enantiomer-specific activity is leveraged in pest management strategies.

-

Antimicrobial and Antioxidant Activity: α-Copaene has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.[12] It has also been shown to possess antioxidant capabilities, defending cells against oxidative stress.[12] Studies on the repellent properties of (-)-α-copaene against fire ants suggest that chemical modifications can enhance this bioactivity.

-

Pharmaceutical Potential: The range of biological activities, including antioxidant and antimicrobial effects, positions these compounds as interesting candidates for further investigation in drug development.[12] The ability to isolate or synthesize specific stereoisomers is paramount for developing targeted and effective therapeutic agents.

This guide underscores the importance of stereochemical considerations in the study of α-Ylangene and related sesquiterpenoids. The provided protocols and data serve as a foundational resource for researchers engaged in the analysis, separation, and application of these complex natural products.

References

- 1. α-Copaene [webbook.nist.gov]

- 2. Ylangene | C15H24 | CID 20055075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tricyclo[4.4.0.0(2,7)]dec-3-ene, 8-isopropyl-1,3-dimethyl-, (1S,2R,6R,7R,8S)-(+)- | C15H24 | CID 6432119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copaene - Wikipedia [en.wikipedia.org]

- 5. alpha-copaene, 3856-25-5 [thegoodscentscompany.com]

- 6. 3856-25-5 CAS MSDS ((-)-ALPHA-COPAENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. α-Copaene [webbook.nist.gov]

- 8. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]

- 9. gcms.cz [gcms.cz]

- 10. scispec.co.th [scispec.co.th]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

The Uncharted Therapeutic Potential of α-Ylangene and Related Sesquiterpenoids: A Technical Guide

For Immediate Release

Shanghai, China – December 13, 2025 – While the diverse biological activities of sesquiterpenoids are widely acknowledged in the scientific community, the specific therapeutic potential of many individual compounds within this vast class of natural products remains largely unexplored. This technical guide delves into the current understanding of the biological activities of sesquiterpenoids, with a particular focus on α-ylangene, a compound frequently identified in essential oils yet sparsely studied in its purified form. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and potential signaling pathways, thereby highlighting critical knowledge gaps and opportunities for future research.

Sesquiterpenoids, a class of 15-carbon isoprenoids, are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, attributing these activities to a single component within a complex essential oil mixture is a significant challenge. The majority of existing research focuses on the entire essential oil, leaving the specific contribution of individual sesquiterpenoids like α-ylangene ambiguous.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activity of isolated α-ylangene is scarce in publicly available literature. However, studies on essential oils containing α-ylangene as a constituent provide some initial clues. For instance, an investigation into the essential oils of Myrcia multiflora and Eugenia florida reported the presence of α-ylangene, with the essential oils exhibiting antifungal activity. The Minimum Inhibitory Concentration (MIC) values for the complete essential oils were determined against various fungal strains, but not for α-ylangene in isolation[1].

To provide a comparative perspective, the biological activities of structurally similar sesquiterpenoids, such as α-copaene, have been more extensively studied. α-Copaene has demonstrated notable antimicrobial and antioxidant properties[2]. One study reported the Minimum Inhibitory Concentration (MIC) of α-copaene to be between 0.5 and 1 μg/mL against certain bacteria[2]. While these findings for related compounds are promising, it is crucial to emphasize that direct extrapolation of these activities to α-ylangene is not scientifically rigorous.

The following table summarizes the available quantitative data for essential oils containing α-ylangene and for the related sesquiterpenoid, α-copaene.

| Compound/Essential Oil | Biological Activity | Assay | Result | Reference |

| Essential Oil of Myrcia multiflora (contains α-ylangene) | Antifungal | Broth microdilution | MIC values reported for the essential oil | [1] |

| Essential Oil of Eugenia florida (contains α-ylangene) | Antifungal | Broth microdilution | MIC values reported for the essential oil | [1] |

| α-Copaene | Antimicrobial | Broth microdilution | MIC: 0.5 - 1 μg/mL | [2] |

| α-Copaene | Antioxidant | Various assays | Demonstrated antioxidant capacity | [2] |

Experimental Protocols

To facilitate future research into the biological activities of α-ylangene, this section outlines detailed methodologies for key experiments commonly employed in the study of sesquiterpenoids.

Isolation and Purification of α-Ylangene

The isolation of α-ylangene from essential oils is a critical first step for in-depth biological evaluation. A common method involves fractional distillation of the essential oil under reduced pressure, followed by column chromatography.

Workflow for α-Ylangene Isolation:

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow for MIC Determination:

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Experimental Workflow for MTT Assay:

Potential Signaling Pathways

While no studies have directly investigated the effects of α-ylangene on specific signaling pathways, the known activities of other sesquiterpenoids suggest potential targets. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Sesquiterpenoids:

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

Simplified MAPK Signaling Pathway and Potential Modulation by Sesquiterpenoids:

Conclusion and Future Directions

Future research should prioritize the isolation and purification of α-ylangene to enable comprehensive in vitro and in vivo studies. The experimental protocols and potential signaling pathways outlined herein provide a foundational framework for such investigations. Elucidating the specific biological activities and mechanisms of action of α-ylangene will not only contribute to a deeper understanding of sesquiterpenoid pharmacology but also potentially unveil a novel candidate for the development of new therapeutic agents.

References

The Volatile Symphony: A Technical Guide to the Discovery and History of Ylang-Ylang Essential Oil Components

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ylang-ylang (Cananga odorata) essential oil, renowned for its rich, floral, and deeply complex aroma, has been a cornerstone in perfumery and traditional medicine for centuries. Native to the tropical rainforests of the Philippines and Indonesia, the therapeutic and aromatic properties of its star-shaped flowers have been recognized since antiquity.[1] This technical guide provides a comprehensive overview of the historical discovery of ylang-ylang essential oil's chemical constituents, detailed methodologies for their analysis, and an exploration of their biosynthetic pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this intricate natural product.

Historical Perspective: From Traditional Use to Chemical Elucidation

The use of ylang-ylang flowers dates back to ancient practices in Indonesia and the Philippines, where they were used for hair care, skin ointments, and as an aphrodisiac.[1] The journey from traditional use to scientific understanding began in the 19th century. In 1860, a German sailor named Albertus Schwenger is credited with the first distillation of ylang-ylang essential oil in Manila, introducing it to the European fragrance market.[2]

The turn of the 20th century marked a significant milestone in the scientific investigation of ylang-ylang oil. French chemists Garnier and Rechler, conducting research on the island of Réunion, were the first to formally recognize its medicinal properties, noting its effectiveness against infections and its calming effects.[3][4] This spurred further investigation into the oil's chemical makeup.

Early analyses of essential oils were challenging, but with the advent of modern analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS), a detailed picture of ylang-ylang's complex composition began to emerge.[5][6] These methods revealed that the oil is a rich blend of volatile organic compounds, primarily belonging to the terpene, ester, and phenylpropanoid classes.[7]

Chemical Composition of Ylang-Ylang Essential Oil

Ylang-ylang essential oil is a complex mixture of over 100 different compounds.[8] The relative abundance of these constituents can vary depending on the geographical origin, the stage of flower development, and the distillation fraction.[7] The distillation process is often fractional, yielding different grades of oil (Extra, I, II, and III), with the earlier fractions being richer in esters and the later fractions containing more sesquiterpenes.[8] The major chemical components are summarized in the table below.

| Component Class | Compound Name | Typical Percentage Range (%) | Key Aroma Contribution |

| Monoterpenes & Monoterpenoids | Linalool | 6.0 - 28.0% | Floral, slightly woody |

| Geranyl acetate | 4.0 - 10.0% | Fruity, floral (rose) | |

| Sesquiterpenes | β-Caryophyllene | 4.0 - 26.8% | Woody, spicy |

| Germacrene D | 5.0 - 21.7% | Woody, herbaceous | |

| α-Farnesene | 3.5 - 31.5% | Green, floral | |

| α-Humulene | 1.4 - 7.1% | Woody, hoppy | |

| Esters | Benzyl acetate | 1.0 - 6.6% | Sweet, fruity, floral (jasmine) |

| Methyl benzoate | 2.0 - 8.0% | Pungent, fruity | |

| Benzyl benzoate | 5.0 - 10.5% | Faintly sweet, balsamic | |

| Farnesyl acetate | 1.5 - 1.8% | Mildly floral | |

| Phenylpropanoids | p-Cresyl methyl ether | ~4.0% | Pungent, medicinal |

Note: The percentage ranges are compiled from various studies and can vary significantly.[9][10][11][12][13][14]

Biosynthesis of Key Ylang-Ylang Essential Oil Components

The biosynthesis of the major terpene components of ylang-ylang oil, such as linalool, β-caryophyllene, and germacrene D, originates from two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[15][16] These pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Linalool Biosynthesis

Linalool, a monoterpene alcohol, is synthesized from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP. The final step is catalyzed by linalool synthase (LIS), a terpene synthase (TPS) enzyme.[3][5]

Caption: Biosynthesis pathway of Linalool.

Sesquiterpene Biosynthesis (β-Caryophyllene and Germacrene D)

Sesquiterpenes, which are C15 compounds, are derived from farnesyl diphosphate (FPP). FPP is synthesized by the condensation of GPP with another molecule of IPP. Specific sesquiterpene synthases then catalyze the cyclization of FPP to form the diverse array of sesquiterpenes found in ylang-ylang oil, including β-caryophyllene and germacrene D.[2][17]

Caption: Biosynthesis of key sesquiterpenes.

Experimental Protocols

The identification and quantification of ylang-ylang essential oil components rely on a combination of extraction and analytical techniques.

Essential Oil Extraction by Steam Distillation

Steam distillation is the most common method for extracting ylang-ylang essential oil.[18]

Protocol:

-

Material Preparation: Freshly harvested Cananga odorata flowers are loaded into a still.

-

Steam Injection: Pressurized steam is passed through the plant material. The steam ruptures the oil glands in the flowers, releasing the volatile aromatic compounds.

-

Vapor Collection: The mixture of steam and volatile compounds is then passed into a condenser.

-

Condensation: The condenser cools the vapor, turning it back into a liquid.

-

Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, floats on top of the hydrosol (floral water).

-

Fractional Collection: For ylang-ylang, the distillation process is often fractional. The first fraction collected over a shorter period is known as "Extra" grade, followed by grades I, II, and III, which are collected over progressively longer distillation times.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of essential oil components.

Protocol:

-

Sample Preparation: A dilute solution of the ylang-ylang essential oil is prepared in a suitable solvent (e.g., ethanol or hexane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The column is housed in an oven where the temperature is gradually increased (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the components based on their boiling points and polarity.

-

Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

-

Identification: The resulting mass spectra are compared to a spectral library (e.g., NIST, Wiley) to identify the individual components.

-

Quantification: The relative percentage of each component is determined by integrating the area under its corresponding peak in the total ion chromatogram.

Caption: GC-MS experimental workflow.

Conclusion

The study of ylang-ylang essential oil components has a rich history, evolving from traditional knowledge to sophisticated analytical and biosynthetic investigations. The complex interplay of its numerous chemical constituents is responsible for its characteristic aroma and potential therapeutic properties. A thorough understanding of its chemical composition, the biosynthetic pathways that produce these compounds, and the analytical methods used for their identification is crucial for quality control, the development of new applications in perfumery and cosmetics, and for guiding future research into its pharmacological activities. This technical guide provides a foundational understanding for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linalool - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. essencejournal.com [essencejournal.com]

- 10. essentialoilwizardry.com [essentialoilwizardry.com]

- 11. mdpi.com [mdpi.com]

- 12. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 13. germacrene D, 37839-63-7 [thegoodscentscompany.com]

- 14. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]

- 15. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2016064347A1 - Terpene synthases from ylang ylang (cananga odorata var. fruticosa) - Google Patents [patents.google.com]

- 17. Caryophyllene - Wikipedia [en.wikipedia.org]

- 18. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

α-Ylangene: A Technical Overview of its Chemical and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a sesquiterpenoid of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a natural bicyclic unsaturated hydrocarbon, it is a constituent of various essential oils, contributing to their characteristic aroma and potential biological activities. This technical guide provides a comprehensive overview of α-Ylangene, focusing on its chemical identity, molecular structure, and reported biological properties, with a focus on its antioxidant and antibacterial effects. The information is presented to support research and development endeavors in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

α-Ylangene is chemically classified as a tricyclic sesquiterpene. Its unique and complex structure is the basis for its physicochemical properties and biological functions.

CAS Number: 14912-44-8[1]

Molecular Formula: C₁₅H₂₄[2]

Molecular Weight: Approximately 204.35 g/mol [2]

IUPAC Name: (1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.0²,⁷]dec-3-ene

The molecular structure of α-Ylangene is characterized by a tricyclic system containing a double bond within one of the rings. This intricate arrangement of atoms gives rise to its specific stereochemistry, which is crucial for its interaction with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of α-Ylangene is provided in the table below. These properties are essential for understanding its behavior in various experimental and biological settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~260 °C at 760 mmHg | |

| Density | ~0.92 g/cm³ | |

| LogP (Octanol-Water Partition Coefficient) | ~5.8 | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether |

Biological Activities and Experimental Data

α-Ylangene has been investigated for various biological activities, primarily as a component of essential oils. The most notable of these are its antioxidant and antibacterial properties. It is important to note that the majority of the available data pertains to essential oils containing α-Ylangene as one of its components, and not to the isolated compound itself.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

A common protocol for the DPPH assay involves the following steps:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

-

Sample preparation: The test sample (essential oil or isolated compound) is prepared in a series of concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antibacterial Activity

The antibacterial properties of essential oils containing α-Ylangene have been demonstrated against a range of pathogenic bacteria. The agar well diffusion method is a widely used technique to screen for antibacterial activity.

Experimental Protocol: Agar Well Diffusion Assay

A standard protocol for the agar well diffusion assay includes the following steps:

-

Preparation of bacterial inoculum: A standardized suspension of the target bacterium is prepared in a sterile broth.

-

Inoculation of agar plates: The bacterial suspension is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Creation of wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

Application of test sample: A specific volume of the test sample (essential oil or compound solution) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of inhibition zones: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity.

Biosynthesis of α-Ylangene

α-Ylangene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The biosynthesis is catalyzed by specific enzymes known as terpene synthases. The process involves a series of carbocation rearrangements, leading to the formation of the characteristic tricyclic structure of α-Ylangene.

Caption: Biosynthetic pathway of α-Ylangene from Farnesyl Pyrophosphate (FPP).

Conclusion

α-Ylangene is a fascinating natural product with a well-defined chemical structure and promising, yet not fully explored, biological activities. This technical guide provides foundational information for researchers interested in this compound. Further studies focusing on the isolated α-Ylangene are necessary to elucidate its specific pharmacological effects and potential therapeutic applications. The provided experimental protocols can serve as a starting point for such investigations. The biosynthetic pathway highlights the intricate enzymatic machinery involved in the generation of this complex molecule, offering insights for potential synthetic and metabolic engineering approaches.

References

Spectroscopic Profile of α-Ylangene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid α-ylangene. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines detailed experimental protocols for acquiring these spectra and includes a workflow diagram for the spectroscopic analysis of sesquiterpenes.

Spectroscopic Data of α-Ylangene

Mass Spectrometry (MS)

Mass spectrometry of α-ylangene is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Table 1: Mass Spectrometry Data for α-Ylangene

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Exact Mass | 204.1878 u |

| Major Mass Fragments (m/z) | 204, 189, 161, 133, 119, 105, 93, 91, 79, 69, 55, 41 |

Note: The relative intensities of the mass fragments can vary slightly depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for α-ylangene are not consistently reported in readily accessible scientific literature. However, it is known that ¹³C NMR spectroscopy has been successfully used to differentiate α-ylangene from its isomer, α-copaene. This indicates that distinct chemical shifts exist for the carbon atoms in each molecule. For comparison, the reported ¹³C NMR data for α-copaene is presented below.

Table 2: ¹³C NMR Chemical Shifts for α-Copaene (Isomer of α-Ylangene)

| Carbon Number | Chemical Shift (δ) ppm |

| 1 | 53.9 |

| 2 | 41.7 |

| 3 | 118.9 |

| 4 | 148.9 |

| 5 | 44.1 |

| 6 | 38.1 |

| 7 | 49.5 |

| 8 | 34.9 |

| 9 | 25.8 |

| 10 | 34.2 |

| 11 | 20.9 |

| 12 | 14.4 |

| 13 | 21.1 |

| 14 | 21.1 |

| 15 | 23.2 |

Note: This data is for α-copaene and is provided for comparative purposes. The chemical shifts for α-ylangene would be expected to show slight differences due to the stereochemical variations.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for α-Ylangene

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (sp³ hybridized) | 2850-2960 | Stretch |

| C-H (sp² hybridized, =C-H) | 3010-3040 | Stretch |

| C=C (trisubstituted alkene) | 1665-1675 | Stretch |

| CH₂ | ~1450 | Bend (Scissoring) |

| CH₃ | ~1375 | Bend (Symmetrical) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for α-ylangene, synthesized from general protocols for sesquiterpene analysis.

Sample Preparation

-

Extraction : α-Ylangene is typically a component of essential oils. It can be isolated from plant material (e.g., ylang-ylang oil from Cananga odorata) via steam distillation or solvent extraction.

-

Purification : The essential oil is then subjected to fractional distillation or column chromatography (e.g., silica gel) to isolate α-ylangene from other terpenoid constituents.

-

Purity Assessment : The purity of the isolated α-ylangene should be confirmed by gas chromatography (GC) prior to spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: 240°C for 5 minutes.

-

-

Injection : 1 µL of a diluted sample (in hexane or other suitable solvent) is injected in splitless mode.

-

MS Parameters :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

-

Data Analysis : The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve approximately 5-10 mg of purified α-ylangene in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A thin film of the neat, purified α-ylangene is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition :

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sesquiterpene like α-ylangene.

Caption: Workflow for the Spectroscopic Analysis of α-Ylangene.

The Occurrence and Biosynthesis of α-Ylangene in Cananga odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the occurrence, quantification, and biosynthesis of the sesquiterpene α-ylangene in Cananga odorata (Ylang-Ylang). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the phytochemical profile of this medicinally and aromatically significant plant. This document compiles quantitative data on α-ylangene concentrations at various flower developmental stages and in different plant tissues. Detailed experimental protocols for the extraction and analysis of α-ylangene are provided, alongside a visualization of its proposed biosynthetic pathway. The information is presented to facilitate further research into the pharmacological potential and biotechnological production of this compound.

Introduction

Cananga odorata (Lam.) Hook.f. & Thomson, commonly known as Ylang-Ylang, is a tropical tree renowned for its fragrant flowers, which are the source of a highly valued essential oil used in perfumery, cosmetics, and traditional medicine. The essential oil is a complex mixture of volatile organic compounds, primarily composed of monoterpenes, sesquiterpenes, and phenylpropanoids. Among the sesquiterpene hydrocarbons, α-ylangene contributes to the characteristic woody and spicy notes of the oil. Understanding the distribution and biosynthesis of α-ylangene is crucial for quality control of the essential oil and for exploring its potential therapeutic applications. This guide synthesizes current scientific knowledge on α-ylangene in C. odorata, with a focus on quantitative analysis and biochemical pathways.

Quantitative Occurrence of α-Ylangene

The concentration of α-ylangene in Cananga odorata is subject to variation depending on the developmental stage of the flower and the part of the plant being analyzed. The following table summarizes the quantitative data available from scientific literature.

| Plant Part | Developmental Stage | Method of Analysis | α-Ylangene Concentration (% of total GC peak area) | Reference |

| Flower | Bud Stage | GC-MS | 4.09% | [1] |

| Flower | Display-Petal Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Flower | Initial-Flowering Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Flower | Full-Flowering Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Flower | End-Flowering Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Flower | Wilted-Flower Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Flower | Dried Flower Stage | GC-MS | Not explicitly quantified, but present | [1] |

| Leaf | Not Specified | GC-FID and GC-MS | Not explicitly quantified, but present |

Note: The study by Qin et al. (2014) provides a comprehensive analysis of volatile compounds at different flower stages, with α-ylangene being most abundant in the bud stage.[1] While its presence is noted in later stages, specific percentages are not provided for each.

Experimental Protocols

The extraction and quantification of α-ylangene from Cananga odorata typically involve hydrodistillation or steam distillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from C. odorata flowers is hydrodistillation.

-

Sample Preparation: Freshly collected plant material (e.g., flowers at a specific developmental stage) is weighed.

-

Apparatus: A Clevenger-type apparatus is used.

-

Procedure:

-

The plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is condensed in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water due to their immiscibility and different densities.

-

The distillation process is typically carried out for a standardized duration (e.g., 3-4 hours).

-

The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) prior to analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the volatile components of essential oils.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. An internal standard may be added for more precise quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions (Example):

-

Column: A non-polar or a slightly polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The oven temperature is programmed to start at a lower temperature, hold for a few minutes, and then ramp up to a final temperature to ensure the separation of compounds with different boiling points. A typical program might be: initial temperature of 60°C for 5 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at a higher temperature than the final oven temperature (e.g., 250°C and 280°C, respectively).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is typically used with an ionization energy of 70 eV.

-

Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 40-500 amu.

-

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified standard of α-ylangene.

-

The following diagram illustrates a typical experimental workflow for the analysis of α-ylangene in Cananga odorata.

Biosynthesis of α-Ylangene

α-Ylangene is a tricyclic sesquiterpenoid synthesized via the mevalonate (MEV) pathway in the cytoplasm of plant cells. The biosynthesis involves a series of carbocationic rearrangements initiated from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).

The key steps in the proposed biosynthetic pathway are:

-

Farnesyl Pyrophosphate (FPP) Cyclization: The biosynthesis is initiated by the ionization of FPP to a farnesyl cation.

-

Carbocation Rearrangements: The farnesyl cation undergoes a cascade of cyclizations and rearrangements. Computational studies suggest a pathway that involves the formation of intermediate carbocations.

-

Formation of the Copaenyl Cation: A key intermediate in the formation of both α-copaene and α-ylangene is the copaenyl cation.

-

Deprotonation: The final step is the deprotonation of the copaenyl cation at a specific position to yield the α-ylangene structure. The regioselectivity of this deprotonation step is what distinguishes the formation of α-ylangene from its isomer, α-copaene.

The following diagram illustrates the proposed biosynthetic pathway of α-ylangene from FPP.

Conclusion

This technical guide has provided a consolidated overview of the occurrence, analysis, and biosynthesis of α-ylangene in Cananga odorata. The quantitative data highlights the importance of the flower's developmental stage in the accumulation of this sesquiterpene. The detailed experimental protocols offer a standardized approach for researchers to quantify α-ylangene in their own studies. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for future research in metabolic engineering and the potential for enhanced production of α-ylangene for various applications. This comprehensive resource aims to support and stimulate further investigation into the chemical and biological properties of this important natural product.

References

α-Ylangene: A Review of Potential Therapeutic Applications and a Roadmap for Future Research

Foreword: This technical guide addresses the current state of knowledge regarding the potential therapeutic applications of the sesquiterpenoid α-ylangene. It is intended for researchers, scientists, and professionals in drug development. A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of isolated α-ylangene. Much of the available information is derived from studies on essential oils containing α-ylangene as a component, or from research on its structural isomer, α-copaene. Consequently, this document summarizes the known attributes of α-ylangene, presents data on its better-studied isomer as a potential indicator of activity, and outlines the requisite experimental protocols to formally evaluate its therapeutic potential.

Introduction to α-Ylangene

α-Ylangene is a natural sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄.[1][2] It is a constituent of the essential oils of various plants, including Cananga odorata (Ylang-ylang), from which it derives its name. Structurally, it is an isomer of α-copaene and other sesquiterpenes. While α-ylangene is known for its contribution to the fragrance of essential oils, its specific therapeutic properties remain largely unexplored. The potential for biological activity is inferred from the known therapeutic applications of other sesquiterpenes, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Known Biological Activities and Data

Direct quantitative data on the biological activities of isolated α-ylangene is not available in the current body of scientific literature. However, studies on essential oils containing α-ylangene have suggested potential antioxidant and antimicrobial properties.[3] To provide a potential, albeit speculative, framework for the therapeutic applications of α-ylangene, the biological activities of its structural isomer, α-copaene, are presented below. It is crucial to note that these activities have not been demonstrated for α-ylangene and require empirical validation.

Table 1: Summary of Reported Biological Activities of α-Copaene (Structural Isomer of α-Ylangene)

| Biological Activity | Assay | Results | Reference |

| Antioxidant | Total Antioxidant Capacity (TAC) Assay | Increased TAC in human lymphocytes | [4] |

| Total Oxidative Status (TOS) Assay | No significant increase in TOS in human lymphocytes | [4] | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | MIC of 0.5-1 µg/mL against target bacteria | |

| Minimum Bactericidal Concentration (MBC) | MBC of 2-4 µg/mL against target bacteria | ||

| Anti-inflammatory | Inhibition of Prostaglandin E2 Production | Demonstrated inhibition | [5] |

| Anticancer | Apoptosis Induction | Suggested to induce apoptosis in cancer cells | [5] |

Proposed Experimental Protocols for Evaluating the Therapeutic Potential of α-Ylangene

To ascertain the therapeutic potential of α-ylangene, a systematic evaluation using established in vitro and in vivo models is necessary. The following protocols are proposed as a foundational research plan.

Isolation and Purification of α-Ylangene

Prior to conducting biological assays, α-ylangene must be isolated from a natural source (e.g., Ylang-ylang oil) and purified to a high degree.

-

Method: Fractional distillation of the essential oil under reduced pressure can be employed to separate constituents based on their boiling points. Further purification can be achieved using column chromatography with a suitable stationary phase (e.g., silica gel) and a non-polar mobile phase.

-

Characterization: The purity and identity of the isolated α-ylangene should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assays

A battery of assays should be employed to comprehensively evaluate the antioxidant potential of α-ylangene.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound in a cell-based model, providing a more biologically relevant assessment.

In Vitro Anti-inflammatory Activity Assays

The potential of α-ylangene to modulate inflammatory responses can be investigated using the following assays.

-